7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one is a complex organic compound belonging to the quinoline family. This compound is notable for its unique structure, which includes a diethylamino group, an ethyl group, a hydroxy group, and a phenyl group attached to a quinoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one typically involves multi-step organic reactions. One common method starts with the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents like dichloroethane and catalysts such as Lewis acids to facilitate the formation of the quinoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one involves its interaction with specific molecular targets. The diethylamino group enhances its solubility and facilitates its interaction with biological membranes. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. Additionally, it can inhibit specific enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)coumarin: Shares the diethylamino group but has a different core structure.
4-Hydroxyquinoline: Lacks the diethylamino and phenyl groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents
Uniqueness
7-(Diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other quinoline derivatives .
Properties
IUPAC Name |
7-(diethylamino)-1-ethyl-4-hydroxy-3-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-22(5-2)16-12-13-17-18(14-16)23(6-3)21(25)19(20(17)24)15-10-8-7-9-11-15/h7-14,24H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJCXYAWIDOWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)N(CC)CC)C(=C(C1=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.